N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Description
N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a benzothiazole ring and a methylphenyl group, contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-2-3-7-11(10)16-14(19)18-15-17-12-8-4-5-9-13(12)20-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXLZQNGKOEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-methylphenyl isocyanate with 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole ring and urea moiety are key structural features that contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea: Lacks the methyl group on the phenyl ring.
N-(2-methylphenyl)-N’-(1,3-benzothiazol-2-yl)urea: Lacks the tetrahydro moiety on the benzothiazole ring.
Uniqueness
N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the methyl group on the phenyl ring and the tetrahydro moiety on the benzothiazole ring. These structural features may enhance its chemical stability, biological activity, and overall versatility compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
